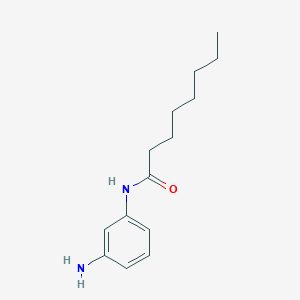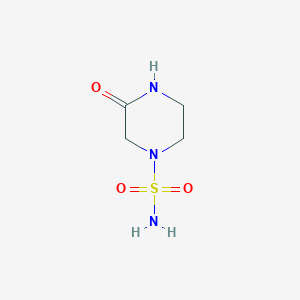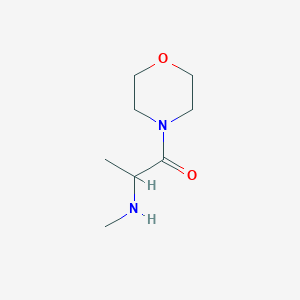
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione
描述
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione, commonly known as 3-CPMPD, is a novel synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, and has been used in numerous studies on its biochemical and physiological effects.
科学研究应用
3-CPMPD has been extensively used in scientific research due to its wide range of applications. It has been used to study the effects of various drugs on the central nervous system, as well as its potential as an anti-inflammatory and analgesic agent. It has also been used to study its effects on the immune system and its potential as an anticancer agent. Furthermore, 3-CPMPD has been used to study its effects on the cardiovascular system and its potential as an antihypertensive agent.
作用机制
The exact mechanism of action of 3-CPMPD is still unknown, although several hypotheses have been proposed. It is believed that the compound binds to various receptors in the brain, including the GABA-A receptor, and this binding is thought to be responsible for its effects on the central nervous system. It is also believed that 3-CPMPD binds to various other receptors, such as opioid receptors, and this binding is thought to be responsible for its effects on the immune system and its potential as an anticancer agent.
Biochemical and Physiological Effects
3-CPMPD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, and it has been shown to reduce the levels of various cytokines and chemokines in the body. It has also been shown to have antihypertensive effects, and it has been shown to reduce the levels of various hormones, such as angiotensin II and aldosterone. Furthermore, it has been shown to have neuroprotective effects, and it has been shown to reduce the levels of various neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The use of 3-CPMPD in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Furthermore, it is relatively non-toxic, and it has been shown to have a wide range of biochemical and physiological effects. However, there are also a number of limitations to its use in laboratory experiments. It is relatively expensive, and it is difficult to obtain in large quantities. Furthermore, it has a short shelf-life, and it is sensitive to light and heat.
未来方向
There are a number of possible future directions for research involving 3-CPMPD. One possible direction is to further investigate its effects on the central nervous system and its potential as an anti-inflammatory and analgesic agent. Another possible direction is to further investigate its effects on the immune system and its potential as an anticancer agent. Furthermore, it is possible to further investigate its effects on the cardiovascular system and its potential as an antihypertensive agent. Additionally, it is possible to further investigate its potential as a neuroprotective agent and its effects on various neurotransmitters. Finally, it is possible to further investigate its potential as a drug delivery system and its potential for use in targeted drug delivery.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCDHGPHLHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



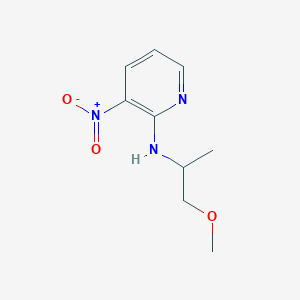
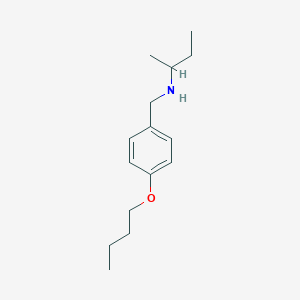
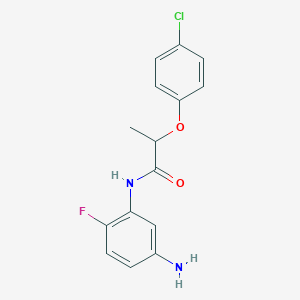
![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)

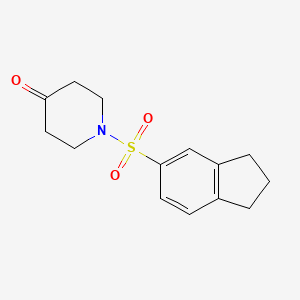

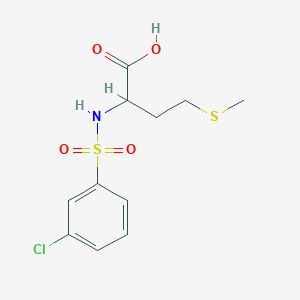
amine](/img/structure/B1388379.png)

